molecular formula C22H12O2 B14513662 2-(Phenylethynyl)phenanthrene-9,10-dione CAS No. 63145-65-3

2-(Phenylethynyl)phenanthrene-9,10-dione

Cat. No.: B14513662
CAS No.: 63145-65-3
M. Wt: 308.3 g/mol
InChI Key: IBQYUFLTXVGORJ-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)phenanthrene-9,10-dione is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a phenylethynyl group attached to the phenanthrene core, which is further substituted with two ketone groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)phenanthrene-9,10-dione typically involves the following steps:

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods for this specific compound are less common. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylethynyl)phenanthrene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Phenylethynyl)phenanthrene-9,10-dione has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Phenylethynyl)phenanthrene-9,10-dione is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and provides unique interactions with biological molecules compared to its analogs .

Properties

CAS No.

63145-65-3

Molecular Formula

C22H12O2

Molecular Weight

308.3 g/mol

IUPAC Name

2-(2-phenylethynyl)phenanthrene-9,10-dione

InChI

InChI=1S/C22H12O2/c23-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)22(21)24)11-10-15-6-2-1-3-7-15/h1-9,12-14H

InChI Key

IBQYUFLTXVGORJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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